tert-Butyl N-[(4-formylfuran-2-yl)methyl]carbamate
Description
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
tert-butyl N-[(4-formylfuran-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-5-9-4-8(6-13)7-15-9/h4,6-7H,5H2,1-3H3,(H,12,14) |
InChI Key |
DOHXRTCSTVRZND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CO1)C=O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
A retrosynthetic approach suggests two major disconnections:
- Disconnection at the Carbamate Linkage: This involves forming the carbamate from a suitably functionalized furan-2-yl-methylamine and a tert-butoxycarbonyl (Boc) source, such as di-tert-butyl dicarbonate (Boc anhydride).
- Disconnection at the Formyl Group: This route would require formylation of a furan derivative already bearing the tert-butyl N-(methyl)carbamate substituent.
Possible Synthetic Routes
Given the retrosynthetic analysis, potential synthetic routes can be proposed:
Formylation of a Pre-functionalized Furan Derivative:
- Step 1: Synthesis of furan-2-yl-methylamine. This can be achieved through various methods, starting from furan-2-carboxylic acid or a similar precursor. Reduction of the ester or amide derivative would yield the desired methylamine.
- Step 2: Protection of the amine with a Boc group. Reaction of the furan-2-yl-methylamine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or sodium bicarbonate would yield tert-butyl N-(furan-2-ylmethyl)carbamate.
- Step 3: Introduction of the formyl group. Formylation of the furan ring can be achieved using Vilsmeier-Haack reaction conditions or similar formylation protocols.
Synthesis of tert-butyl 2-(benzylamino)ethylcarbamate
The synthesis of tert-butyl 2-(benzylamino)ethylcarbamate can be achieved using the following procedure:
- To a solution of tert-butyl 2-aminoethylcarbamate (6.4 g, 40.0 mmol) in methanol (60 mL) was added benzaldehyde (4.7 g, 44.0 mmol) and molecular sieve 3 Å. After stirring at ambient temperature overnight, the mixture was cooled down to ca. -10 °C (ice/salt bath) and treated portion wise with NaBH4 (9.1 g, 240.0 mmol) over 30 min. After complete addition, the bath was removed and the reaction mixture stirred at ambient temperature for 16 h. The solvent was evaporated and the residue taken into EtOAc (150 mL) and poured into water (100 mL). The organic layer was extracted with 0.5 N HCl (3 × 100 mL). The combined aqueous solution was cooled to 0 °C, basified with saturated NaHCO3 and extracted with CHCl3 (3 × 100 mL). The combined organic layers were washed with brine (200 mL). After drying and filtering over MgSO4, the solvent was evaporated under reduced pressure to give compound A (9.2 g, 36.8 mmol, 92%) as a colorless oil.
Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO3 |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | tert-butyl N-[(4-formylphenyl)methyl]carbamate |
| InChI Key | HRJJBEIFHFVBRT-UHFFFAOYSA-N |
| CAS Number | 156866-52-3 |
| Density | NA |
| Complexity | 246 |
| Structure | See section 1.6 |
Chemical Reactions Analysis
Functional Group Transformations
The formyl and carbamate groups enable diverse reactivity:
Formyl Group Reactivity
-
Condensation Reactions : The aldehyde undergoes Schiff base formation with amines (e.g., aniline derivatives) in THF/H₂O at 25°C, yielding imines (80–95% yields).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the formyl group to a hydroxymethyl derivative, critical for prodrug synthesis.
Carbamate Group Reactivity
-
Hydrolysis : Acidic (HCl/MeOH) or basic (NaOH/THF) conditions cleave the tert-butyl carbamate to free amines. Basic hydrolysis proceeds faster (2 h vs. 6 h for acidic) .
-
Ortho-Lithiation : Directed by the carbamate group, LDA in THF at −78°C enables regioselective functionalization (e.g., halogenation, silylation) at the ortho position .
Catalytic Exchange and Rearrangements
| Reaction | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Carbamate-Urea Exchange | Zr(IV)/4-methyl-2-hydroxyquinoline | Microwave, 120°C, 1 h | Unsymmetrical ureas | 91% |
| Newman-Kwart Rearrangement | Heat (200°C) | Toluene, 24 h | Aryl thiocarbamates | 68% |
This reaction is critical for accessing sulfur-containing derivatives .
Stability and Byproduct Analysis
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butanol .
-
Common Byproducts : Overalkylation (<5%) in EDC-mediated couplings; mitigated by DMAP additives .
Strategic Use in Directed Ortho Metalation (DoM)
The carbamate group acts as a powerful directed metalation group (DMG), enabling precise functionalization:
-
Ortho-Silylation : Using LDA and TMSCl in THF at −78°C yields silylated derivatives (83% yield) .
-
Halogenation : I₂ or Br₂ quenches lithiated intermediates, providing halides for cross-coupling (75–89% yields) .
Comparative Reactivity Table
| Electrophile | Reaction Site | Product | Yield | Conditions |
|---|---|---|---|---|
| Methyl iodide | Carbamate nitrogen | N-Methylated derivative | 65% | K₂CO₃, DMF, 50°C |
| Benzyl bromide | Formyl group | Benzylic ether | 78% | NaH, THF, 0°C → 25°C |
| Phenyl isocyanate | Amine (post-hydrolysis) | Symmetrical urea | 85% | RT, 12 h |
Key Research Findings
-
The tert-butyl carbamate group enhances solubility in nonpolar solvents (e.g., hexane, EtOAc), facilitating purification .
-
Microwave-assisted Zr(IV)-catalyzed reactions reduce reaction times by 80% compared to conventional heating .
-
Racemization is negligible (<2%) during carbamate formation, making the compound suitable for chiral synthesis .
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of more complex molecules.
Biology:
- Potential use in the development of biochemical probes.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry:
- Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(4-formylfuran-2-yl)methyl]carbamate largely depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex structures. The formyl group can act as an electrophile, while the carbamate moiety can participate in nucleophilic substitution reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl N-[(4-formylfuran-2-yl)methyl]carbamate with analogous carbamate derivatives, focusing on synthesis, physical properties, reactivity, and applications.
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Core Heterocycle :
- The target compound contains a furan ring , an oxygen-containing heterocycle with electron-rich properties. In contrast, analogs like 42a (thiazole) and 41d (bromo-fluorophenyl) feature nitrogen- or halogen-substituted aromatic systems, altering electronic density and reactivity .
- The 4-formyl group on the furan ring introduces a highly reactive aldehyde moiety, enabling Schiff base formation or nucleophilic additions. This contrasts with bromo or methoxy groups in analogs (e.g., 41d , 41g ), which are more suited for cross-coupling reactions .
Biological Activity
tert-Butyl N-[(4-formylfuran-2-yl)methyl]carbamate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a tert-butyl group, a carbamate moiety, and a furan ring with a formyl substituent, which contributes to its reactivity and biological interactions. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 225.24 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. This reactivity suggests that the compound may act as an enzyme inhibitor, which is significant for therapeutic applications in diseases where enzyme modulation is beneficial.
Biological Activity and Therapeutic Potential
Research has indicated that this compound may exhibit several biological activities:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease processes. For instance, studies suggest that it can inhibit β-secretase and acetylcholinesterase, both of which are key targets in Alzheimer's disease treatment .
- Neuroprotective Effects : In vitro studies have demonstrated that the compound can protect astrocytes from amyloid beta (Aβ) toxicity by reducing inflammatory markers such as TNF-α and oxidative stress . This suggests a potential role in neuroprotection against neurodegenerative diseases.
- Antioxidant Activity : Although the antioxidant effects were noted to be moderate, the compound's ability to reduce oxidative stress markers indicates its potential utility in managing oxidative damage in cells .
Case Studies
Several studies have explored the biological effects of this compound:
Study 1: In Vitro Neuroprotection
A study investigated the protective effects of the compound on astrocyte cell cultures exposed to Aβ 1-42. Results showed that treatment with this compound improved cell viability from 43.78% (Aβ treated) to 62.98% when co-treated with the compound, indicating its protective role against Aβ-induced cytotoxicity .
Study 2: Enzyme Inhibition Assays
In another study focusing on enzyme inhibition, this compound was found to inhibit β-secretase with an IC50 value of 15.4 nM and acetylcholinesterase with a Ki value of 0.17 μM . These findings highlight its potential as a therapeutic agent for Alzheimer's disease by preventing Aβ aggregation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| tert-butyl (4-hydroxyphenyl)carbamate | Lacks furan moiety | Known for anti-inflammatory properties |
| tert-butyl (4-(5-formylfuran-2-yl)phenyl)carbamate | Contains furan and carbamate groups | Exhibits enzyme inhibition similar to target compound |
| 5-Amino-2-hydroxybenzoic acid | Contains an amino group | Used in various pharmaceutical applications |
Q & A
Q. What are the common synthetic strategies for tert-Butyl N-[(4-formylfuran-2-yl)methyl]carbamate, and how are intermediates characterized?
- Methodological Answer: The compound is typically synthesized via carbamate protection of amines. A common approach involves coupling a furan-derived aldehyde (e.g., 4-formylfuran-2-ylmethanol) with a tert-butyl carbamate-protected amine using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the reaction . Intermediates are characterized using -NMR, -NMR, and IR spectroscopy to confirm functional groups (e.g., carbamate C=O stretch at ~1700 cm), alongside mass spectrometry (MS) for molecular weight validation .
Q. Which spectroscopic techniques are optimal for confirming the structure of this compound?
- Methodological Answer: -NMR identifies protons on the furan ring (δ 6.5–7.5 ppm) and the formyl group (δ ~9.8 ppm). -NMR confirms the carbamate carbonyl (δ ~155 ppm) and formyl carbon (δ ~190 ppm). IR spectroscopy verifies the C=O stretch of both carbamate and formyl groups. High-resolution mass spectrometry (HRMS) provides exact mass confirmation. For crystalline derivatives, X-ray diffraction (using software like SHELXL) resolves bond lengths and angles .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodological Answer: Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and UV light, which may degrade the formyl or carbamate moieties. Stability should be monitored via periodic HPLC analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized for unstable intermediates during the synthesis of this compound?
- Methodological Answer: For moisture-sensitive intermediates, use anhydrous solvents (e.g., THF, DMF) and Schlenk-line techniques. Lower reaction temperatures (0–5°C) and shorter reaction times reduce decomposition. Catalytic additives like DMAP (4-dimethylaminopyridine) improve coupling efficiency. Monitor reaction progress via TLC or in situ LC-MS to isolate intermediates promptly .
Q. How can stereochemical outcomes be controlled in derivatives of this compound?
- Methodological Answer: Chiral resolution methods (e.g., chiral HPLC with amylose-based columns) separate enantiomers post-synthesis. For asymmetric synthesis, employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps like imine formation. Stereochemical assignments are validated using NOESY NMR or X-ray crystallography .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer: Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., rotameric equilibria). Use variable-temperature NMR to probe conformational flexibility. Cross-validate with computational methods (DFT calculations for optimized geometries) and complementary techniques like -NMR (if applicable). SHELXL refinement can resolve crystallographic ambiguities .
Q. What strategies are effective for developing analytical methods to assess the purity of this compound?
- Methodological Answer: Optimize reverse-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% formic acid). For LC-MS, employ electrospray ionization (ESI+) to detect [M+H] ions. Validate method robustness via spike-recovery experiments and comparison with certified reference standards (if available) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer: Use fume hoods for all procedures to avoid inhalation of fine particulates. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water. Spills should be contained with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste. Refer to SDS guidelines for emergency response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
